2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Beschreibung
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazine linkage
Eigenschaften
Molekularformel |
C18H23N7O2 |
|---|---|
Molekulargewicht |
369.4g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H23N7O2/c1-2-4-15(5-3-1)14-19-23-16-20-17(24-6-10-26-11-7-24)22-18(21-16)25-8-12-27-13-9-25/h1-5,14H,6-13H2,(H,20,21,22,23)/b19-14+ |
InChI-Schlüssel |
QJDBLXONOSEDFY-XMHGGMMESA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)N4CCOCC4 |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3)N4CCOCC4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine typically involves the reaction of 4,6-di-morpholin-4-yl-[1,3,5]triazin-2-amine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine can be compared with other triazine derivatives such as:
N-(4-Isopropylphenyl)-4,6-di(4-morpholinyl)-1,3,5-triazin-2-amine: This compound also features a triazine ring with morpholine groups but differs in the substitution pattern on the triazine ring.
N-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine: This compound has a quinoline moiety attached to the triazine ring, providing different chemical and biological properties.
N-Benzylidene-N’-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine linkage, which imparts distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
